molecular formula C17H16O2S B13098228 2-[3-(2-Methoxyphenyl)propanoyl]thiobenzaldehyde

2-[3-(2-Methoxyphenyl)propanoyl]thiobenzaldehyde

Cat. No.: B13098228
M. Wt: 284.4 g/mol
InChI Key: DGDPXAGIFKPGFN-UHFFFAOYSA-N
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Description

2-[3-(2-Methoxyphenyl)propanoyl]thiobenzaldehyde is an organic compound that features a thiobenzaldehyde group attached to a 2-methoxyphenylpropanoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-Methoxyphenyl)propanoyl]thiobenzaldehyde typically involves the condensation of 2-methoxyphenylpropanoyl chloride with thiobenzaldehyde under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-Methoxyphenyl)propanoyl]thiobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiobenzaldehyde group to a thiol or thioether.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[3-(2-Methoxyphenyl)propanoyl]thiobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[3-(2-Methoxyphenyl)propanoyl]thiobenzaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular pathways involved in signal transduction, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methoxyphenyl)propionic acid
  • 2-(3-Methoxyphenyl)-2-propanol
  • N-(2-Methoxyphenyl)-2-[3-(4-morpholinyl)propanoyl]hydrazinecarboxamide

Uniqueness

2-[3-(2-Methoxyphenyl)propanoyl]thiobenzaldehyde is unique due to the presence of both a thiobenzaldehyde group and a 2-methoxyphenylpropanoyl moiety. This combination imparts distinct chemical and biological properties that are not observed in similar compounds. For example, the thiobenzaldehyde group can undergo specific reactions that are not possible with other functional groups, making this compound valuable for targeted applications in research and industry.

Properties

Molecular Formula

C17H16O2S

Molecular Weight

284.4 g/mol

IUPAC Name

2-[3-(2-methoxyphenyl)propanoyl]thiobenzaldehyde

InChI

InChI=1S/C17H16O2S/c1-19-17-9-5-3-6-13(17)10-11-16(18)15-8-4-2-7-14(15)12-20/h2-9,12H,10-11H2,1H3

InChI Key

DGDPXAGIFKPGFN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CCC(=O)C2=CC=CC=C2C=S

Origin of Product

United States

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